1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6
Brand Name: Vulcanchem
CAS No.: 1184976-30-4
VCID: VC0022407
InChI: InChI=1S/C12H26O3Si/c1-10(13)15-12(5,6)9-14-16(7,8)11(2,3)4/h9H2,1-8H3/i5D3,6D3
SMILES: CC(=O)OC(C)(C)CO[Si](C)(C)C(C)(C)C
Molecular Formula: C12H26O3Si
Molecular Weight: 252.459

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6

CAS No.: 1184976-30-4

Cat. No.: VC0022407

Molecular Formula: C12H26O3Si

Molecular Weight: 252.459

* For research use only. Not for human or veterinary use.

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 - 1184976-30-4

Specification

CAS No. 1184976-30-4
Molecular Formula C12H26O3Si
Molecular Weight 252.459
IUPAC Name [2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl] acetate
Standard InChI InChI=1S/C12H26O3Si/c1-10(13)15-12(5,6)9-14-16(7,8)11(2,3)4/h9H2,1-8H3/i5D3,6D3
Standard InChI Key BIKNFHFYZZINOG-SCPKHUGHSA-N
SMILES CC(=O)OC(C)(C)CO[Si](C)(C)C(C)(C)C

Introduction

Chemical Identity and Structure

Basic Identification

The compound 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 is a specialized organic molecule with the following fundamental properties:

ParameterValue
CAS Number1184976-30-4
Molecular FormulaC₁₂H₂₀D₆O₃Si
Molecular Weight252.456 g/mol
Exact Mass252.203 g/mol
Physical StateColourless Oil
Synonym[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl] acetate

Table 1. Basic identification parameters of 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6

Structural Features

The structure of 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 contains several key functional groups that define its chemical behavior and applications:

  • A tert-butyldimethylsilyl (TBDMS) protecting group attached to an oxygen atom

  • Six deuterium atoms (D₆) incorporated into specific positions within the molecule

  • An acetoxy group (-OCOCH₃) providing ester functionality

  • A methyl-substituted carbon center

The TBDMS group is a common protecting group in organic synthesis, particularly for protecting alcohol functionalities. This group is relatively stable under basic conditions but can be cleaved by acids or fluorides, making it versatile for multistep syntheses.

Physico-chemical Properties

The compound exhibits several important physico-chemical characteristics:

PropertyValue
LogP3.34990
PSA (Polar Surface Area)35.53000
SolubilitySoluble in chloroform, dichloromethane, DMSO
Storage Conditions2-8°C, protected from air and light

Table 2. Physico-chemical properties of 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6

Applications in Research

Proteomics Research

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 plays a significant role in proteomics research, particularly in quantitative analysis methodologies. The deuterium labeling allows researchers to differentiate between samples and accurately quantify protein expression levels.

This compound is especially valuable in mass spectrometry-based proteomics techniques, such as stable isotope labeling by/with amino acids in cell culture (SILAC). The incorporation of six deuterium atoms creates a defined mass shift that can be precisely detected and quantified by mass spectrometry instruments.

Isotopic Labeling Applications

The strategic placement of deuterium atoms in this compound makes it an excellent choice for isotopic labeling studies:

  • The presence of six deuterium atoms (D₆) creates a significant mass difference compared to non-deuterated analogues

  • This mass difference allows for accurate identification and quantification in analytical techniques

  • The deuterated compound serves as an internal standard in quantitative analyses

  • It enables tracking of chemical transformations in reaction mechanism studies

Isotopic labeling with deuterium is a well-established technique in various analytical methodologies, and compounds like 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 provide researchers with powerful tools for elucidating complex biological processes .

Spectroscopic Applications

The deuterated nature of 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 makes it particularly useful in spectroscopic applications:

  • In Nuclear Magnetic Resonance (NMR) spectroscopy, the deuterated positions provide simplified spectra by reducing signal overlap

  • The compound can serve as a reference standard in deuterium NMR experiments

  • It enables selective observation of non-deuterated positions in complex molecules

These spectroscopic applications are crucial in structural elucidation and characterization of complex organic molecules in research settings .

Synthesis and Related Compounds

Related Compounds

Several structurally related compounds provide context for understanding the chemistry of 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6:

CompoundCAS NumberRelation to Target Compound
1-[(tert-butyldimethylsilyl)oxy]propan-2-ol116286-81-8Non-deuterated analog with simpler structure
(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate105859-44-7Similar TBDMS-protected structure with ester functionality
2-((tert-butyldimethylsilyl)oxy)ethane-1-thiolNot specifiedRelated TBDMS-protected compound with thiol group

Table 3. Structurally related compounds to 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6

The chemistry of these related compounds helps inform understanding of the target molecule's behavior. For instance, 1-[(tert-butyldimethylsilyl)oxy]propan-2-ol shows similar reactivity patterns at the TBDMS-protected primary alcohol, though it lacks the acetoxy group and deuterium labeling of the target compound .

Storage ParameterRecommendation
Temperature2-8°C (refrigerated)
ProtectionFrom air and light
ContainerWell-closed container
Special PrecautionsKeep away from moisture and strong light/heat

Table 4. Storage recommendations for 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6

While specific hazard data for 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 is limited, compounds with similar structures (e.g., 1-[(tert-butyldimethylsilyl)oxy]propan-2-ol) are known to cause skin and eye irritation and may cause respiratory irritation. Therefore, handling should be done with caution, using appropriate personal protective equipment .

QuantityApproximate Price (USD)
50mg$125.00
500mg$1000.00

Table 5. Representative commercial pricing for 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6

Pricing may vary based on purity specifications, supplier, and quantity ordered.

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